1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide
Description
1-(4,6-Dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a 4,6-dimethylpyrimidin-2-yl group and an imidazol-2-yl moiety. Its molecular formula is C₁₃H₂₀N₆O, with a molecular weight of 276.34 g/mol (CAS data) . The compound’s structural complexity arises from the integration of pyrimidine and imidazole rings, both of which are pharmacologically significant heterocycles.
Properties
Molecular Formula |
C15H20N6O |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C15H20N6O/c1-10-9-11(2)19-15(18-10)21-7-3-12(4-8-21)13(22)20-14-16-5-6-17-14/h5-6,9,12H,3-4,7-8H2,1-2H3,(H2,16,17,20,22) |
InChI Key |
SORQUVGPFUTOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NC=CN3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Formation of the imidazole ring: The imidazole ring can be synthesized via a cyclization reaction involving a 1,2-diamine and a carboxylic acid derivative.
Coupling of the pyrimidine and imidazole rings: The pyrimidine and imidazole rings are coupled through a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Formation of the piperidine ring: The piperidine ring can be synthesized through a hydrogenation reaction of a pyridine derivative.
Coupling of the piperidine ring with the carboxamide group: The final step involves the coupling of the piperidine ring with the carboxamide group through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 314.43 g/mol. Its structure features a piperidine ring, which is known for its versatility in drug design, particularly in the development of pharmaceuticals targeting various biological pathways.
Anticancer Activity
Research has indicated that derivatives of piperidine, including 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide, exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study published in a peer-reviewed journal demonstrated that certain piperidine derivatives significantly reduced the viability of cancer cell lines through targeted cytotoxicity mechanisms. The research highlighted the importance of structural modifications in enhancing anticancer activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also notable. Research has identified piperidine derivatives as effective against a range of bacterial and fungal pathogens.
Case Study:
In a comparative study, several piperidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperidine core could enhance antimicrobial efficacy, suggesting that 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide may possess similar properties .
Neurological Applications
Piperidine derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders such as depression and anxiety.
Case Study:
Research on related compounds has shown promising results in animal models for anxiety-like behaviors, indicating that these derivatives may act on neurotransmitter systems involved in mood regulation. The efficacy of these compounds can be attributed to their ability to modulate receptor activity within the central nervous system .
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide would depend on its specific application. For example, if used as a drug, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- Structure : Replaces the imidazole group with a pyridin-4-ylmethyl substituent.
- Molecular Formula : C₁₈H₂₃N₅O (MW: 325.41 g/mol) .
- Key Differences: The pyridine ring lacks the acidic N-H proton present in imidazole, reducing pH-dependent solubility.
- Pharmacological Implications : Pyridine derivatives are often associated with improved metabolic stability compared to imidazoles .
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Features a naphthyl group and fluorobenzyl substituent.
- Molecular Formula: Not explicitly provided, but estimated MW > 350 g/mol due to bulky aromatic groups .
- Higher molecular weight may reduce oral bioavailability (Lipinski’s rule of five).
- Pharmacological Implications : Similar piperidine-carboxamide derivatives have shown antiviral activity against SARS-CoV-2 .
Azolyl-Pyrimidine Hybrids (e.g., 2-((4-(4-Chlorofuran-2-yl)oxazol-2-yl)amino)-N-(4,6-diphenylpyrimidin-2-yl)acetamide)
- Structure : Combines pyrimidine with oxazole/thiazole and chlorofuran groups.
- Acetamide linker replaces the piperidine core, altering conformational flexibility.
- Pharmacological Implications : Such hybrids exhibit broad-spectrum antimicrobial properties, attributed to synergistic effects of multiple heterocycles .
Benzimidazole Derivatives (e.g., PB4: 2-[1-(1H-Benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarbothioamide)
- Structure : Replaces imidazole with benzimidazole and adds a thioamide group.
- Molecular Formula : C₁₄H₁₆N₆S (MW: 300.38 g/mol) .
- Key Differences :
- Benzimidazole’s fused aromatic system enhances π-stacking but reduces solubility.
- Thioamide group introduces hydrogen-bonding and redox activity.
- Pharmacological Implications: Benzimidazole derivatives are known for anticancer and antiparasitic activities .
Physicochemical and Pharmacokinetic Comparison
*Estimated values based on structural features.
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C17H26N6
- Molecular Weight : 314.43 g/mol
- CAS Number : [specific CAS number not provided in the sources]
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its structural components, which include a pyrimidine ring and an imidazole moiety. These structural features are known to enhance interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine derivatives. For instance, derivatives containing imidazole and pyrimidine rings have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation with IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor cell lines, such as ovarian and renal cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | Ovarian (OVXF 899) | 2.76 |
| Compound 2 | Renal (RXF 486) | 1.14 |
| Compound 3 | Pancreatic (PAXF 1657) | 9.27 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies assessing the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, some derivatives exhibited MIC values significantly lower than standard treatments, indicating potent antitubercular activity. For example, certain derivatives showed MIC values as low as 0.5 µg/mL against resistant strains .
3. Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. Research indicates that it may inhibit key enzymes involved in cancer progression and inflammation, such as:
- Histone Deacetylases (HDACs)
- Carbonic Anhydrases (CAs)
These enzymes are critical in regulating gene expression and maintaining physiological pH levels in tissues .
The mechanisms underlying the biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The imidazole moiety is known for its ability to bind to various receptors involved in cellular signaling pathways.
- Enzyme Interaction : The pyrimidine ring enhances the binding affinity towards enzymes like HDACs and CAs, leading to altered cellular functions.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
- Anticancer Trials : A study involving a series of imidazole-pyrimidine derivatives demonstrated significant antitumor activity in preclinical models, leading to further investigations into their therapeutic potential .
- Tuberculosis Treatment : The promising results from MIC assays prompted clinical trials for evaluating the effectiveness of these compounds against drug-resistant strains of M. tuberculosis .
Q & A
Q. What are the recommended methodologies for synthesizing 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-imidazol-2-yl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves coupling a pyrimidine derivative with a piperidine-carboxamide scaffold. A general approach includes:
- Step 1 : Reacting 4,6-dimethylpyrimidin-2-amine with a halogenated intermediate (e.g., chloroacetyl chloride) to form the pyrimidinyl core.
- Step 2 : Functionalizing the piperidine-4-carboxamide moiety via nucleophilic substitution or amide coupling.
- Step 3 : Introducing the 1H-imidazol-2-yl group through cyclization or cross-coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling).
- Key Tools : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Reference : Similar protocols are detailed for azolyl pyrimidine derivatives in Scheme 1 of , with adaptations for the imidazole-piperidine linkage .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR. For example, the imidazole protons typically resonate at δ 6.5–7.5 ppm in DMSO-d, while pyrimidine methyl groups appear as singlets near δ 2.3–2.6 ppm .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Use SHELX software () for structure refinement. Example parameters from a related compound (): Triclinic system (P1), , , .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~380–400 Da).
Q. What computational tools are suitable for modeling the 3D structure and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using Gaussian09 or ORCA. Calculate HOMO/LUMO energies to predict reactivity.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to study interactions with biological targets (e.g., enzymes or receptors).
- Visualization : Render structures with PyMOL or Mercury (CCDC).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Variation of Substituents : Systematically modify the pyrimidine (e.g., replace methyl groups with halogens) or imidazole (e.g., introduce electron-withdrawing groups) to assess effects on potency.
- In Vitro Assays : Test derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
- Data Analysis : Use IC/EC values to generate QSAR models (software: MOE or KNIME).
- Reference : SAR strategies for SMO inhibitors () highlight the importance of trifluoromethyl groups for metabolic stability .
Q. What experimental approaches resolve contradictions in solubility and stability data for this compound?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. For low solubility (<10 µg/mL), employ co-solvents (DMSO/PEG400) or nanoformulation.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Analyze degradation products via LC-MS.
- Thermal Analysis : Perform DSC/TGA to determine melting points and decomposition thresholds (e.g., ’s thermal studies on pyridine derivatives) .
Q. How can the compound’s binding mode to a target protein be validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., a kinase). Refine structures using PHENIX or CCP4.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () and thermodynamic parameters (, ).
- Mutagenesis : Create point mutations in the protein’s binding pocket (e.g., Ala-scanning) to validate key interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
